Methetoin

Description

Properties

CAS No. |

5696-06-0 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

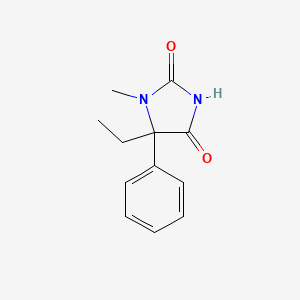

IUPAC Name |

5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16) |

InChI Key |

NEGMMKYAVYNLCG-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methetoin; Deltoin; Metetoin; N 3; N-3 |

Origin of Product |

United States |

Preparation Methods

Traditional Condensation Reaction

Historically, the intermediate was synthesized via a solid-liquid phase reaction involving diphenylacetonitrile and 2-chloro-N,N-dimethylpropylamine. This method required sodium hydroxide to generate a benzhydryl ion intermediate, followed by dehydration under refluxing toluene at 110°C for 13 hours. Challenges included prolonged reaction times, energy-intensive heating, and operational complexity due to moisture sensitivity.

Phase Transfer Catalysis (PTC) Optimization

A patent by CN102219709A revolutionized this step by introducing triethyl benzyl ammonium chloride (TEBA) as a phase transfer catalyst. The optimized protocol proceeds as follows:

- Reagents : 2-chloro-N,N-dimethylpropylamine, diphenylacetonitrile, 50% sodium hydroxide.

- Conditions : Dimethyl sulfoxide (DMSO) solvent, 30–70°C, 1–10 hours.

- Workup : Toluene extraction, acid-base purification, and crystallization.

This method reduces reaction time to 1–6 hours and lowers the temperature to 30–70°C, improving energy efficiency and yield (reported at 85–92%). The PTC mechanism facilitates ion pair transfer between aqueous and organic phases, accelerating nucleophilic substitution.

Comparative Analysis of Synthesis Methods

| Parameter | Traditional Method | PTC Method |

|---|---|---|

| Reaction Time (h) | 13 | 1–6 |

| Temperature (°C) | 110 | 30–70 |

| Yield (%) | 70–75 | 85–92 |

| Scalability | Moderate | High |

Final Synthesis of Methadone Hydrochloride

The intermediate undergoes Grignard reaction with ethyl magnesium bromide to form 4-dimethylamino-2,2-diphenylpentan-3-one, which is subsequently hydrolyzed and salted with hydrochloric acid. Critical considerations include:

- Grignard Reaction : Conducted under anhydrous conditions in tetrahydrofuran (THF) at −10°C to prevent ketone over-addition.

- Hydrolysis : Acidic hydrolysis (HCl/H₂O) yields the free base, which is purified via recrystallization from isopropanol.

- Salt Formation : Methadone free base is treated with concentrated HCl in ethanol, yielding the hydrochloride salt with ≥99.5% purity.

Formulation of Methadone Hydrochloride Dispersible Tablets

Dosage form development focuses on enhancing stability and bioavailability. CN101843596B details a dispersible tablet formulation designed for rapid dissolution and moisture resistance.

Active Pharmaceutical Ingredient (API) Pretreatment

To mitigate hygroscopicity, methadone hydrochloride is pre-treated with colloidal silicon dioxide (SiO₂):

Granulation and Compression

The formulation employs a wet granulation process:

- Excipients : Microcrystalline cellulose (60–120 g/1000 tablets), carboxymethyl starch sodium (15–25 g), citric acid (12–18 g).

- Binding Solution : 3% carboxymethyl starch sodium in 50% ethanol.

- Tableting : Granules are blended with magnesium stearate (2–4 g) and menthol (0.7–1.3 g) for lubrication and flavor masking.

Dispersible Tablet Composition

| Component | Quantity (g/1000 tablets) | Function |

|---|---|---|

| Methadone HCl | 30.0 | Active Ingredient |

| Microcrystalline Cellulose | 101 ± 20 | Binder/Dispersant |

| Colloidal Silicon Dioxide | 22 ± 4 | Moisture Protection |

| Carboxymethyl Starch Na | 20 ± 5 | Superdisintegrant |

| Aspartame | 6 ± 1 | Sweetener |

| Magnesium Stearate | 3 ± 0.5 | Lubricant |

Analytical Methods for Quality Control

Purity Assessment

Dissolution Testing

USP Apparatus II (paddle) at 50 rpm, 900 mL pH 6.8 phosphate buffer:

- Specification : ≥80% dissolved in 15 minutes.

- Results : Batches using PTC-synthesized API showed 92.3 ± 2.1% dissolution vs. 84.7 ± 3.5% for traditional method.

Industrial-Scale Production Considerations

Reaction Vessel Design

Chemical Reactions Analysis

Methetoin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding imidazolidinedione derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Chiral Building Block

Methetoin serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Synthesis Precursor

The compound is utilized as a precursor in the synthesis of various organic compounds. For instance, it can be synthesized through the reaction of ethyl phenyl ketone with urea under basic conditions, followed by cyclization to form the imidazolidinedione ring.

Biological Applications

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may exhibit biological activities such as enzyme inhibition and receptor binding. Its chiral nature enables selective interactions with biological targets, which could lead to significant therapeutic effects .

Anticonvulsant Activity

this compound has been studied for its potential anticonvulsant properties. A study conducted by Helen Wyss demonstrated its efficacy in modulating neurotransmitter levels, suggesting a mechanism for its anticonvulsant effects .

Medical Applications

Neurological Disorders

Ongoing research is investigating this compound's therapeutic potential in treating neurological disorders. Preliminary results indicate that it may help manage conditions such as epilepsy and other seizure disorders due to its modulation of neurotransmitter activity .

Antimicrobial Properties

this compound has shown promise in antimicrobial studies. Its structural features may contribute to its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its role in developing new drugs. Its unique properties allow for innovative approaches to drug formulation and synthesis.

Material Science

The compound's characteristics are also being utilized in material science for the development of new materials with specific properties tailored for various applications.

Case Study 1: Anticonvulsant Efficacy

A study conducted on the anticonvulsant effects of this compound involved evaluating its impact on neurotransmitter levels in animal models. The results indicated a significant reduction in seizure activity when administered at specific dosages, supporting its potential use in clinical settings.

Case Study 2: Antimicrobial Activity

Research examining this compound's antimicrobial properties involved testing against various bacterial strains. The compound demonstrated effective inhibition of growth at concentrations ranging from 10 to 50 µg/mL, highlighting its potential as a new antimicrobial agent.

Data Table: Summary of this compound Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Chiral building block | Essential for synthesizing enantiomerically pure compounds |

| Biology | Enzyme inhibition | Selective interactions with biological targets |

| Medicine | Anticonvulsant | Efficacy in reducing seizure activity |

| Medical Research | Neurological disorders | Potential therapeutic effects under investigation |

| Industry | Pharmaceutical development | Role in drug formulation |

| Material Science | Development of new materials | Tailored properties for specific applications |

Mechanism of Action

The mechanism of action of methetoin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound may inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . This can result in various pharmacological effects, such as anticonvulsant activity.

Comparison with Similar Compounds

Methetoin belongs to the hydantoin class of anticonvulsants, sharing structural and functional similarities with phenytoin and ethotoin . Below is a systematic comparison:

Structural Comparison

| Compound | IUPAC Name | Molecular Formula | Key Substituents |

|---|---|---|---|

| This compound | 5-Ethyl-3-methyl-5-phenylimidazolidin-2,4-dione | C₁₂H₁₄N₂O₂ | 5-ethyl, 3-methyl, 5-phenyl |

| Phenytoin | 5,5-Diphenylimidazolidine-2,4-dione | C₁₅H₁₂N₂O₂ | 5,5-diphenyl |

| Ethotoin | 3-Ethyl-5-phenylimidazolidine-2,4-dione | C₁₁H₁₂N₂O₂ | 3-ethyl, 5-phenyl |

Key Structural Differences :

- This compound has ethyl and methyl groups at positions 5 and 3, whereas phenytoin lacks alkyl substituents but has two phenyl groups at position 3. Ethotoin replaces the methyl group in this compound with a smaller ethyl group at position 3 .

Pharmacokinetic and Metabolic Profiles

| Parameter | This compound | Phenytoin | Ethotoin |

|---|---|---|---|

| Metabolism | CYP2C19 → Nirvanol | CYP2C9/CYP2C19 → inactive metabolites | Hepatic glucuronidation |

| Half-life | 50–144 hours (active metabolite) | 12–22 hours | 3–9 hours |

| Protein Binding | 50–60% | 90–95% | 30–40% |

| Bioavailability | ~90% | 70–100% (dose-dependent) | ~90% |

Key Insights :

- This compound’s active metabolite, Nirvanol, has a longer half-life than phenytoin, enabling less frequent dosing but increasing the risk of cumulative toxicity .

- Phenytoin exhibits nonlinear pharmacokinetics due to saturable metabolism, whereas this compound’s metabolism is less prone to saturation .

Key Findings :

- This compound’s hematological toxicity limits its use to refractory cases, while phenytoin’s dermatological and gingival effects are more problematic .

Biological Activity

Methetoin, a compound with the chemical identifier (S)-525599-67-1, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a chiral compound that has been utilized in various fields, including chemistry and medicine. Its unique structure allows it to interact selectively with biological targets, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and bind to various receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to diverse biological effects. Key mechanisms include:

- Enzyme Inhibition : this compound demonstrates the capacity to inhibit certain enzymes, which can alter metabolic pathways.

- Receptor Binding : Its chiral nature enables selective binding to receptors, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Neurological Effects : Ongoing research is investigating its role in treating neurological disorders, highlighting its importance in medicinal chemistry.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Modulates enzyme activity affecting metabolism | |

| Neurological Impact | Potential therapeutic uses in neurological disorders |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Neurological Applications

Another study focused on the effects of this compound in animal models of neurological disorders. The findings suggested that this compound could improve behavioral outcomes and reduce symptoms associated with these conditions, warranting further clinical investigation.

Research Findings

Recent research has highlighted the following key findings regarding this compound:

- Biological Activity : this compound shows promise as a chiral building block in pharmaceutical synthesis, particularly for compounds targeting neurological pathways.

- Therapeutic Potential : Its application in treating infections and neurological disorders is being explored, with preliminary results indicating efficacy.

Q & A

Q. What are the standard synthetic protocols for Methetoin, and how can their reproducibility be ensured?

Methodological Answer: To ensure reproducibility, synthetic protocols must include precise details on reaction conditions (e.g., temperature, solvent ratios, catalysts), purification methods (e.g., recrystallization solvents), and characterization data (e.g., NMR, HPLC purity ≥98%). Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry) to document procedures in the main text and supplementary materials, ensuring others can replicate the synthesis. For known intermediates, cite established literature; for novel steps, provide full spectral data and reproducibility metrics (e.g., yield ranges across trials) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer: Combine orthogonal methods:

- HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment (e.g., C18 column, acetonitrile/water gradient).

- NMR (¹H/¹³C) for structural confirmation, comparing peaks to reference spectra.

- Mass Spectrometry (ESI-MS) for molecular weight validation.

Report parameters like retention times, integration values, and signal-to-noise ratios. Cross-validate results with independent replicates and include raw data in appendices to support transparency .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action while controlling for confounding variables?

Methodological Answer: Adopt a PICOT framework (Population: cell/animal models; Intervention: this compound dose/time; Comparison: controls/analogs; Outcome: biomarkers; Timeframe: acute/chronic exposure). Use factorial designs to isolate variables (e.g., enzyme inhibition vs. receptor binding). For in vitro studies, include negative controls (e.g., vehicle-only) and positive controls (e.g., known inhibitors). Apply multivariate regression to adjust for covariates like pH or temperature fluctuations. Pre-register hypotheses and analysis plans to reduce bias .

Q. What methodologies are effective in resolving contradictions in pharmacokinetic data across different studies on this compound?

Methodological Answer: Conduct a systematic review with meta-analysis :

- Define inclusion criteria (e.g., peer-reviewed studies with measurable AUC/Cmax data).

- Use tools like PRISMA to screen literature and assess bias (e.g., risk-of-bias plots).

- Perform subgroup analyses to identify sources of heterogeneity (e.g., species differences, dosing regimens).

- Apply random-effects models to pool data, reporting I² statistics for inconsistency.

If contradictions persist, design in vivo/in vitro comparative studies under standardized conditions, controlling for metabolism pathways (e.g., cytochrome P450 isoforms) .

Q. How can mixed-methods approaches enhance understanding of this compound’s therapeutic potential and limitations?

Methodological Answer: Integrate quantitative (e.g., dose-response curves, pharmacokinetic modeling) and qualitative data (e.g., patient-reported outcomes in clinical trials). For example:

- Use LC-MS/MS to quantify plasma concentrations (quantitative).

- Conduct thematic analysis of patient interviews to identify side effects (qualitative).

Triangulate findings to address gaps, such as discrepancies between efficacy in models and real-world adherence. Ensure alignment between research questions and mixed-methods design, prioritizing sequential exploration (qual → quant) or explanatory follow-ups (quant → qual) .

Data Management and Validation

Q. What strategies ensure robust metadata management in long-term this compound studies?

Methodological Answer: Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document raw data origins (e.g., lab notebooks, instrument logs).

- Use structured formats (e.g., .csv for HPLC, .mnova for NMR) with descriptive filenames.

- Embed metadata (e.g., experimental conditions, analyst initials) using tools like Electronic Lab Notebooks (ELNs).

Archive datasets in repositories (e.g., Zenodo) with DOIs and version control. For statistical properties, report mean ± SD, confidence intervals, and effect sizes in tables .

Q. How should researchers address uncertainties in this compound’s stability under varying storage conditions?

Methodological Answer: Design accelerated stability studies :

- Expose this compound to stressors (e.g., 40°C/75% RH for 6 months).

- Monitor degradation via HPLC at intervals (t=0, 1, 3, 6 months).

- Calculate degradation kinetics (Arrhenius equation) to predict shelf life.

Include negative controls (e.g., inert atmosphere storage) and validate methods with forced degradation (e.g., acid/base hydrolysis). Report uncertainty margins using Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.